LX-1031 LX-1031 LX1031 is an orally-dosed drug candidate for irritable bowel syndrome and other gastrointestinal disorders. LX1031 was generated by Lexicon medicinal chemists, and its target was internally identified as a key control point for the regulation of peripheral serotonin levels. LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions.
Brand Name: Vulcanchem
CAS No.: 945976-76-1
VCID: VC0533874
InChI: InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1
SMILES: COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Molecular Formula: C28H25F3N4O4
Molecular Weight: 538.5 g/mol

LX-1031

CAS No.: 945976-76-1

Cat. No.: VC0533874

Molecular Formula: C28H25F3N4O4

Molecular Weight: 538.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LX-1031 - 945976-76-1

Specification

CAS No. 945976-76-1
Molecular Formula C28H25F3N4O4
Molecular Weight 538.5 g/mol
IUPAC Name (2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Standard InChI InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1
Standard InChI Key XNMUICFMGGQSMZ-WIOPSUGQSA-N
Isomeric SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N
SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Canonical SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Appearance Solid powder

Introduction

Chemical Structure and Development

Molecular Characteristics

LX-1031 (IUPAC name: 3-[4-(1,3,5-triazin-2-yl)phenyl]-2-[[(3S)-3-(3,4,5-trifluorophenyl)morpholin-4-yl]methyl]propanoic acid) is a heterocyclic phenylalanine derivative optimized for gastrointestinal specificity . Its molecular structure features:

  • Molecular formula: C₂₈H₂₅F₃N₄O₄

  • Molecular weight: 538.5 g/mol

  • Key moieties: A triazine core linked to a trifluorophenyl-morpholinyl group, enhancing TPH1 binding affinity while limiting blood-brain barrier permeability .

Structural modifications during development focused on increasing polarity and molecular size (>500 Da) to restrict CNS penetration, addressing the CNS side effects observed with earlier TPH inhibitors like para-chlorophenylalanine .

Mechanism of Action

Selective TPH1 Inhibition

LX-1031 competitively inhibits TPH1, the rate-limiting enzyme converting tryptophan to 5-hydroxytryptophan in enterochromaffin cells. Preclinical studies show:

  • IC₅₀: 10⁻⁸–10⁻⁷ M against recombinant human TPH1

  • Specificity: >100-fold selectivity for TPH1 over TPH2 (brain isoform)

  • Tissue distribution: Reduces jejunal 5-HT by 66% at 135 mg/kg/day in mice without altering brain 5-HT .

This peripheral restriction prevents CNS serotonin depletion, avoiding depression and cognitive impairments associated with pan-TPH inhibitors .

Pharmacokinetic Profile

Absorption and Distribution

LX-1031 exhibits limited systemic absorption, with plasma concentrations plateauing at doses >750 mg QID:

Parameter250 mg QID750 mg QID1,000 mg QID
Cₘₐₓ (ng/mL)84.4384402
AUC₀–₆ₕ (ng·h/mL)2201,1501,240
T₁/₂ (hours)19.820.321.1

Data derived from Phase 1 studies .

Fed conditions increase bioavailability 2.3-fold versus fasting. Tissue distribution studies in rodents show 5- to 8-fold higher concentrations in jejunal mucosa versus plasma .

Clinical Efficacy in IBS-D

Phase 2 Trial Outcomes

A double-blind, placebo-controlled trial (NCT00813098) randomized 155 IBS-D patients to LX-1031 250 mg QID, 1,000 mg QID, or placebo for 28 days :

Primary Endpoint: Adequate Relief

WeekPlacebo (%)250 mg QID (%)1,000 mg QID (%)p-value
122.037.547.50.018
442.641.953.50.28

Significant improvement occurred at Week 1 (47.5% vs. 22.0%, p=0.018), with sustained trends through Week 4 .

Stool Consistency (Bristol Scale)

WeekPlacebo1,000 mg QIDp-value
14.243.51<0.01
24.123.22<0.001
43.983.45<0.01

Improvements correlated with 5-HIAA reduction (r=−0.67, p<0.001) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator